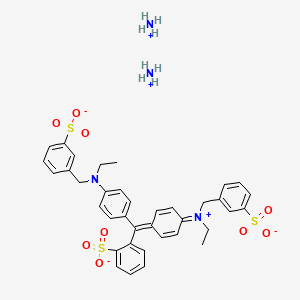
西尼帕齐
科学研究应用
西尼帕秦具有广泛的科学研究应用:
化学: 它被用作研究血管扩张剂及其机制的模型化合物。
生物学: 研究表明,西尼帕秦可以通过抑制氧化应激和保护线粒体功能来保护类神经细胞(PC12 细胞)免受氧葡萄糖剥夺损伤.
医学: 马来酸西尼帕秦注射液已被证明可以改善急性缺血性卒中患者的神经功能和日常生活活动能力 它也用于治疗心力衰竭、平衡障碍、脑血管疾病和糖尿病的血管并发症.
工业: 西尼帕秦用于制药行业生产血管扩张剂药物。
作用机制
西尼帕秦通过增强 A2 腺苷受体发挥作用,从而导致血管扩张 . 该机制涉及血管平滑肌的舒张,导致血流增加和血管阻力降低。 该化合物还增强腺苷和环腺苷单磷酸 (cAMP) 的作用,进一步促进了其血管扩张作用 .
生化分析
Biochemical Properties
Cinepazide interacts with A2 adenosine receptors, potentiating their effects . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand . The interaction between cinepazide and these receptors plays a crucial role in its biochemical activity.
Cellular Effects
Cinepazide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve neurological function and activities of daily living, reduce disability, and promote functional recovery in patients with acute ischemic stroke . It appears to exert these effects by influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of cinepazide involves its interaction with A2 adenosine receptors . By potentiating these receptors, cinepazide can influence various cellular and molecular processes, including enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, cinepazide has been shown to have long-term effects on cellular function. For example, in a study involving patients with acute ischemic stroke, cinepazide was found to improve neurological function and promote functional recovery over a period of 90 days .
Metabolic Pathways
Given its interaction with A2 adenosine receptors, it is likely that cinepazide is involved in adenosine-related metabolic pathways .
Subcellular Localization
Given its interaction with A2 adenosine receptors, which are typically located on the cell membrane, it is likely that cinepazide localizes to this area of the cell .
准备方法
化学反应分析
西尼帕秦会发生各种化学反应,包括:
氧化: 这种反应可以在特定条件下发生,导致形成氧化衍生物。
还原: 西尼帕秦可以被还原以形成不同的产物,具体取决于所用试剂和条件。
取代: 该反应涉及用另一种官能团取代一个官能团,通常使用卤素或烷基等常见试剂。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种卤素。 形成的主要产物取决于所应用的特定反应和条件 .
相似化合物的比较
. 类似的化合物包括:
肉桂酸酯: 这些化合物具有相似的结构,但可能具有不同的药理特性。
邻苯三酚醚: 这些化合物也具有血管扩张作用,但它们的化学结构和作用机制不同。
哌嗪类: 这一类包括各种具有不同药理活性的化合物,包括血管扩张。
属性
IUPAC Name |
(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDFXMNPQNBDU-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112229 | |
| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88197-48-2, 23887-46-9 | |
| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88197-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinepazide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinepazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinepazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINEPAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67Y4P5C84X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cinepazide?
A1: While the exact mechanism of action is not fully elucidated, research suggests that Cinepazide exerts its effects primarily through vasodilation. This means it relaxes the smooth muscle cells within blood vessel walls, leading to widening of the vessels and improved blood flow [].
Q2: Does Cinepazide affect the central nervous system?
A2: Research suggests that Cinepazide may have some effects on the central nervous system. Studies in rats have shown that it can selectively stimulate the functional activity of serotonin neurons in the brain, particularly under hypoxic conditions [].
Q3: How does Cinepazide compare to other vasodilators like Cinnarizine and Papaverine in terms of its effects on regional blood flow?
A3: Studies in anesthetized dogs have shown that while all three drugs increase vertebral blood flow, they differ in their effects on other vascular beds. Cinepazide, unlike Cinnarizine and Papaverine, produced a marked increase in mesenteric blood flow and a decrease in renal blood flow [].
Q4: What is the molecular formula and weight of Cinepazide?
A4: Cinepazide's molecular formula is C21H29N3O5, and its molecular weight is 403.48 g/mol [].
Q5: What is the impact of metal chelators and stabilizers on the stability of Cinepazide maleate injection?
A5: Research indicates that the addition of metal chelators and stabilizers to Cinepazide maleate injection can enhance its stability during production and storage. These additives help to reduce the formation of undesirable degradation products like Cinepazide oxynitride and Cinepazide cis-isomer [, ].
Q6: What are the primary routes of Cinepazide metabolism and excretion in humans?
A6: Research indicates that Cinepazide undergoes extensive metabolism in the liver, primarily through O-demethylation and conjugation reactions. The metabolites are then excreted mainly in the urine, with unchanged Cinepazide being the major component in human urine [, ].
Q7: How is Cinepazide absorbed after oral administration in humans?
A7: Studies have shown that Cinepazide is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. The extent of absorption appears to be relatively high, with approximately 57.6% of an oral dose being excreted in urine within 24 hours [].
Q8: What is the impact of multiple-dose administration on the pharmacokinetics of Cinepazide?
A8: Multiple-dose studies in humans have shown that Cinepazide exhibits predictable pharmacokinetic behavior upon repeated administration. The peak and valley plasma levels after multiple doses were found to be consistent with those predicted using a one-compartment pharmacokinetic model [].
Q9: Has Cinepazide shown efficacy in animal models of cerebral ischemia?
A9: Yes, Cinepazide has demonstrated potential benefits in animal models of cerebral ischemia. Studies in rats have shown that it can reduce infarct volume and improve neurological outcomes after middle cerebral artery occlusion [, ].
Q10: What are the observed effects of Cinepazide on blood pressure in patients with acute ischemic stroke?
A10: A recent study investigating the effects of Cinepazide maleate injection on blood pressure in patients with acute ischemic stroke and hypertension found no significant difference in blood pressure management between the Cinepazide group and the control group [].
Q11: Are there any known hematological adverse reactions associated with Cinepazide?
A11: Yes, Cinepazide has been associated with hematological adverse reactions, including leucopenia, agranulocytosis, and thrombocytopenia. These reactions appear to be dose-dependent and may manifest as fever or other symptoms []. Careful hematological monitoring is recommended during Cinepazide therapy.
Q12: What safety profile has been observed with Cinepazide in clinical trials for severe decompensated heart failure?
A12: Clinical trials investigating Cinepazide in patients with severe decompensated heart failure have reported a relatively favorable safety profile. While some adverse effects, such as hypokalemia, hypotension, and ventricular premature beats, were observed, they were generally mild and less frequent compared to the control group receiving Dobutamine [, ].
Q13: Are there any known drug interactions associated with Cinepazide?
A13: While specific drug interactions have not been extensively studied, caution should be exercised when combining Cinepazide with other medications that affect blood pressure or blood clotting. It is always advisable to consult with a healthcare professional regarding potential drug interactions.
Q14: What analytical methods are commonly used to quantify Cinepazide in biological samples?
A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the quantification of Cinepazide in biological matrices like plasma and urine [, , ].
Q15: Has the environmental impact of Cinepazide been assessed?
A15: Currently, there is limited information available regarding the environmental impact and degradation of Cinepazide. Further research is necessary to assess its potential ecotoxicological effects and develop appropriate waste management strategies [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)



![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)








